M And elamidoxime
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Overview
Description
(2RS)-N’,2-dihydroxy-2-phenylethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety, with two hydroxyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide typically involves the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then subjected to catalytic hydrogenation to yield the desired compound. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2RS)-N’,2-dihydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(2RS)-N’,2-dihydroxy-2-phenylethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in metabolic processes and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2RS)-N’,2-dihydroxy-2-phenylethanimidamide: shares structural similarities with compounds such as benzaldoxime, benzylamine, and benzyl alcohol.
Benzaldoxime: Similar in structure but lacks the ethanimidamide moiety.
Benzylamine: Contains an amine group instead of the hydroxyl groups.
Benzyl alcohol: Features a hydroxyl group attached to the benzene ring.
Uniqueness
(2RS)-N’,2-dihydroxy-2-phenylethanimidamide: is unique due to the presence of both hydroxyl and ethanimidamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (2RS)-N’,2-dihydroxy-2-phenylethanimidamide, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N',2-dihydroxy-2-phenylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,7,11-12H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYVISXLFBQBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401711 |
Source
|
Record name | (2RS)-N',2-dihydroxy-2-phenylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24440-15-1 |
Source
|
Record name | (2RS)-N',2-dihydroxy-2-phenylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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